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Compound of Interest

Compound Name: Pyraclostrobin

Cat. No.: B128455 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals investigating the role of

alternative oxidase (AOX) in pyraclostrobin resistance.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of pyraclostrobin?

A1: Pyraclostrobin is a quinone outside inhibitor (QoI) fungicide that targets the cytochrome

bc1 complex (Complex III) of the mitochondrial electron transport chain.[1][2] By binding to the

Qo site of cytochrome b, it blocks electron transfer, which inhibits ATP synthesis and ultimately

leads to fungal cell death.[1][2][3]

Q2: How does alternative oxidase (AOX) contribute to pyraclostrobin resistance?

A2: The alternative oxidase provides a bypass for the pyraclostrobin-inhibited Complex III.[4]

[5] This alternative respiratory pathway allows for the continued oxidation of ubiquinol and

reduction of oxygen to water, albeit with lower ATP production.[4] This allows the fungus to

maintain a basal level of energy production and survive in the presence of pyraclostrobin,

leading to reduced sensitivity or resistance.

Q3: What is the role of salicylhydroxamic acid (SHAM) in studying pyraclostrobin resistance?

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 14 Tech Support

https://www.benchchem.com/product/b128455?utm_src=pdf-interest
https://www.benchchem.com/product/b128455?utm_src=pdf-body
https://www.benchchem.com/product/b128455?utm_src=pdf-body
https://www.benchchem.com/product/b128455?utm_src=pdf-body
https://www.benchchem.com/pdf/identifying_sources_of_error_in_Furametpyr_bioassays.pdf
https://apsjournals.apsnet.org/doi/10.1094/PDIS-06-17-0873-SR
https://www.benchchem.com/pdf/identifying_sources_of_error_in_Furametpyr_bioassays.pdf
https://apsjournals.apsnet.org/doi/10.1094/PDIS-06-17-0873-SR
https://www.researchgate.net/publication/265789931_A_Comparison_of_Different_Estimation_Methods_for_Fungicide_EC50_and_EC95_Values
https://www.benchchem.com/product/b128455?utm_src=pdf-body
https://www.benchchem.com/product/b128455?utm_src=pdf-body
https://apsjournals.apsnet.org/doi/pdf/10.1094/PDIS-06-14-0633-RE
https://www.researchgate.net/publication/43268269_Baseline_Sensitivity_of_Ascochyta_rabiei_to_Azoxystrobin_Pyraclostrobin_and_Boscalid
https://apsjournals.apsnet.org/doi/pdf/10.1094/PDIS-06-14-0633-RE
https://www.benchchem.com/product/b128455?utm_src=pdf-body
https://www.benchchem.com/product/b128455?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b128455?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A3: Salicylhydroxamic acid (SHAM) is a specific inhibitor of the alternative oxidase.[5] In

experimental settings, it is used to confirm the involvement of the AOX pathway in

pyraclostrobin resistance. If a fungal isolate shows increased sensitivity to pyraclostrobin in

the presence of SHAM, it indicates that the AOX pathway is contributing to its resistance.[6]

Q4: Besides the alternative oxidase pathway, what are other known mechanisms of resistance

to pyraclostrobin?

A4: The most common and significant mechanism of resistance to pyraclostrobin and other

QoI fungicides is a target site mutation in the cytochrome b gene (cytb).[7][8] The most

frequently reported mutation is a substitution of glycine by alanine at codon 143 (G143A),

which confers a high level of resistance.[7][9] Other mutations, such as F129L, have also been

associated with reduced sensitivity.[9]

Q5: Is the expression of the alternative oxidase gene (AOX) induced by pyraclostrobin?

A5: Yes, in several fungal species, exposure to QoI fungicides like pyraclostrobin has been

shown to upregulate the expression of the AOX gene.[6] This induction suggests a responsive

mechanism by the fungus to counteract the inhibition of the primary respiratory pathway.

Troubleshooting Guides
Mycelial Growth Inhibition Assay
Q: My EC50 values for pyraclostrobin are highly variable between replicates. What could be

the cause?

A:

Inoculum inconsistency: Ensure that the mycelial plugs are of a uniform size and are taken

from the actively growing edge of a fresh culture. The age and vigor of the fungal culture can

significantly impact growth rates.

Uneven drug distribution: Ensure that the pyraclostrobin stock solution is thoroughly mixed

with the molten agar before pouring the plates. Inadequate mixing can lead to hotspots of

high and low fungicide concentration.
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Solvent effects: If using a solvent like DMSO to dissolve pyraclostrobin, ensure the final

concentration in the media is consistent across all plates and is below a level that inhibits

fungal growth on its own. Always include a solvent control.

Incubation conditions: Inconsistent temperature or humidity in the incubator can lead to

variable growth rates. Ensure the incubator is properly calibrated and provides a stable

environment.

Q: I am observing inhibition of fungal growth in my control plates containing only SHAM. Is this

normal?

A: Yes, SHAM can have its own inhibitory effect on the mycelial growth of some fungal species.

[4] It is crucial to determine the EC50 of SHAM alone for your specific fungal isolate to select a

concentration that effectively inhibits AOX without significantly impacting fungal growth on its

own. A common concentration used in studies is 100 µg/mL, but this should be optimized.[2]

Q: The fungus is not growing at all, even in the control plates without any fungicide.

A:

Non-viable inoculum: The fungal culture used for inoculation may be old or non-viable.

Always use a fresh, actively growing culture.

Inappropriate growth medium: Ensure the growth medium and pH are optimal for the specific

fungal species being tested.

Contamination: Check for any bacterial or other microbial contamination that could be

inhibiting fungal growth.

Mitochondrial Respiration Assay
Q: My mitochondrial preparations have low respiratory control ratios (RCR). What can I do to

improve the quality?

A:

Harsh isolation procedure: The homogenization and centrifugation steps during

mitochondrial isolation should be performed gently and at a low temperature (4°C) to
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minimize damage to the mitochondrial membranes.

Suboptimal isolation buffer: Ensure the isolation buffer has the correct osmolarity and

contains components like EGTA to chelate calcium and BSA to bind free fatty acids, both of

which can uncouple mitochondria.

Aged tissue/cells: Use fresh starting material for mitochondrial isolation, as the quality of

mitochondria can decline rapidly.

Q: I am not seeing a clear inhibition of oxygen consumption after adding pyraclostrobin.

A:

Incorrect concentration: Verify the concentration of your pyraclostrobin stock solution and

the final concentration in the assay.

Dominant AOX pathway: If the fungal isolate has a highly active alternative oxidase pathway,

the inhibition of Complex III by pyraclostrobin may not result in a significant decrease in

overall oxygen consumption. Try adding SHAM to the assay to inhibit the AOX pathway and

then assess the effect of pyraclostrobin.

Instrument malfunction: Ensure the oxygen electrode is properly calibrated and functioning

correctly.

Gene Expression Analysis (RT-qPCR)
Q: My RT-qPCR results for AOX gene expression are inconsistent.

A:

RNA degradation: RNA is highly susceptible to degradation. Use RNase-free techniques and

reagents throughout the RNA extraction and handling process. Assess RNA integrity using

gel electrophoresis or a bioanalyzer.

Poor primer design: Ensure that your primers are specific to the AOX gene of your fungal

species and do not form primer-dimers. The amplification efficiency should be between 90%

and 110%.
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Reference gene instability: The expression of your chosen reference gene(s) may not be

stable under your experimental conditions. It is crucial to validate the stability of multiple

potential reference genes and use the most stable one(s) for normalization.

gDNA contamination: Treat your RNA samples with DNase I to remove any contaminating

genomic DNA, which can lead to false-positive results.

Data Presentation
Table 1: Effect of Salicylhydroxamic Acid (SHAM) on the EC50 Values of Pyraclostrobin
against Various Fungal Pathogens.

Fungal
Species

Isolate Type
EC50
Pyraclostrobin
(µg/mL)

EC50
Pyraclostrobin
+ SHAM
(µg/mL)

Reference

Sclerotinia

sclerotiorum
Sensitive 0.0587 0.0173 [5]

Lasiodiplodia

theobromae
Resistant >500 1.12 - 4.56 [6]

Ustilaginoidea

virens
Sensitive ~0.025 ~0.009 [10]

Botrytis cinerea Sensitive 0.014 0.005 [11]

Table 2: Relative Expression of Alternative Oxidase (AOX) Gene in Pyraclostrobin-Resistant

and Sensitive Isolates.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 14 Tech Support

https://www.benchchem.com/product/b128455?utm_src=pdf-body
https://www.researchgate.net/publication/43268269_Baseline_Sensitivity_of_Ascochyta_rabiei_to_Azoxystrobin_Pyraclostrobin_and_Boscalid
https://pmc.ncbi.nlm.nih.gov/articles/PMC8711122/
https://www.semanticscholar.org/paper/Guidelines-for-accurate-EC50-IC50-estimation-Sebaugh/cc75a35fd86bc7ab91f323572db1fe6efab1f996
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Picoxystrobin_in_Laboratory_Bioassays.pdf
https://www.benchchem.com/product/b128455?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b128455?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fungal
Species

Isolate Type Treatment

Relative AOX
Gene
Expression
(Fold Change)

Reference

Lasiodiplodia

theobromae
Highly Resistant Pyraclostrobin 33-fold increase [6]

Fusarium

graminearum

ΔFgCox4-2

(Resistant)
-

Significantly

upregulated
[12]

Fusarium

graminearum

FgAox

Overexpression
-

Resistant to

pyraclostrobin
[12]

Experimental Protocols
Mycelial Growth Inhibition Assay (Agar Dilution Method)

Preparation of Fungicide Stock Solution:

Accurately weigh 10 mg of pyraclostrobin and dissolve it in 1 mL of dimethyl sulfoxide

(DMSO) to make a 10 mg/mL stock solution.

Prepare a stock solution of SHAM (e.g., 100 mg/mL in ethanol).

Preparation of Amended Media:

Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving.

Cool the molten PDA to 45-50°C in a water bath.

Prepare a series of pyraclostrobin dilutions in sterile tubes. For each concentration, add

the appropriate volume of the pyraclostrobin stock solution to the molten PDA to achieve

the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL).

For the plates containing SHAM, add the SHAM stock solution to the molten PDA (with or

without pyraclostrobin) to a final concentration of 100 µg/mL.
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Include control plates with only PDA and plates with the solvent (DMSO and/or ethanol) at

the highest concentration used in the treatments.

Pour the amended and control media into sterile Petri dishes and allow them to solidify.

Inoculation and Incubation:

From the margin of an actively growing 3-5 day old fungal culture, take a 5 mm mycelial

plug using a sterile cork borer.

Place the mycelial plug, mycelium-side down, in the center of each agar plate.

Seal the plates with parafilm and incubate them in the dark at the optimal temperature for

the fungal species (e.g., 25°C).

Data Collection and Analysis:

Measure the diameter of the fungal colony in two perpendicular directions at regular

intervals (e.g., every 24 hours) until the colony in the control plate reaches approximately

80% of the plate diameter.

Calculate the percentage of mycelial growth inhibition for each concentration using the

formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the

colony in the control plate and dt is the average diameter of the colony in the treated plate.

Determine the EC50 value (the concentration of fungicide that inhibits mycelial growth by

50%) by performing a probit or logistic regression analysis of the inhibition data.

Mitochondrial Respiration Assay (using a Clark-type
oxygen electrode)

Isolation of Mitochondria:

Grow the fungal mycelia in a suitable liquid medium.

Harvest the mycelia by filtration and wash with a buffer.

Protoplasts are typically generated by enzymatic digestion of the fungal cell wall.
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Homogenize the protoplasts in an ice-cold mitochondrial isolation buffer (e.g., containing

mannitol, sucrose, HEPES, EGTA, and BSA).

Isolate the mitochondria by differential centrifugation at 4°C.

Determine the protein concentration of the mitochondrial suspension using a standard

method (e.g., Bradford assay).

Measurement of Oxygen Consumption:

Calibrate the Clark-type oxygen electrode according to the manufacturer's instructions.

Add respiration buffer (e.g., containing mannitol, sucrose, KH2PO4, MgCl2, and KCl) to

the reaction chamber, maintained at a constant temperature (e.g., 25°C).

Add the mitochondrial suspension to the chamber (e.g., 0.5 mg of mitochondrial protein).

Add a respiratory substrate (e.g., succinate) to initiate electron transport.

Record the basal rate of oxygen consumption (State 2).

Add ADP to stimulate ATP synthesis and measure the active rate of oxygen consumption

(State 3).

Add pyraclostrobin at various concentrations and record the inhibition of State 3

respiration.

To measure the activity of the alternative oxidase pathway, first add an inhibitor of

Complex IV (e.g., potassium cyanide, KCN) to block the cytochrome pathway. Then,

measure the remaining oxygen consumption, which is attributed to the AOX pathway.

Add SHAM to inhibit the AOX pathway and confirm that the remaining oxygen

consumption ceases.

Analysis of AOX Gene Expression by RT-qPCR
RNA Extraction and cDNA Synthesis:
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Grow fungal mycelia in liquid culture with and without pyraclostrobin treatment for a

specified period.

Harvest the mycelia and immediately freeze in liquid nitrogen.

Extract total RNA using a suitable kit or protocol, including a DNase I treatment step to

remove genomic DNA contamination.

Assess the quantity and quality of the extracted RNA using a spectrophotometer and

agarose gel electrophoresis.

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and

oligo(dT) or random primers.

Primer Design and Validation:

Design primers specific to the AOX gene and one or more stable reference genes (e.g.,

actin, GAPDH, or tubulin) for your fungal species.

Validate the primer efficiency by running a standard curve with a serial dilution of cDNA.

The efficiency should be between 90% and 110%.

Quantitative PCR (qPCR):

Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and

reverse primers, and cDNA template.

Run the qPCR reaction on a real-time PCR cycler using a standard three-step cycling

protocol (denaturation, annealing, and extension).

Include no-template controls (NTCs) to check for contamination and no-reverse-

transcriptase controls (-RT) to check for genomic DNA contamination.

Data Analysis:

Determine the cycle threshold (Ct) values for the AOX gene and the reference gene(s) for

each sample.
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Calculate the relative expression of the AOX gene using the 2-ΔΔCt method, normalizing

to the expression of the reference gene(s).
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Caption: Mitochondrial electron transport chain with the site of action of pyraclostrobin and

the alternative oxidase bypass.
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Caption: Experimental workflow for investigating the role of alternative oxidase in

pyraclostrobin resistance.
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Click to download full resolution via product page

Caption: Logical troubleshooting workflow for inconsistent EC50 results in mycelial growth

inhibition assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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